molecular formula C18H10N2 B1661996 Indolo[2,3-a]carbazole CAS No. 60511-85-5

Indolo[2,3-a]carbazole

Cat. No.: B1661996
CAS No.: 60511-85-5
M. Wt: 254.3 g/mol
InChI Key: FQKSBRCHLNOAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indolo[2,3-a]carbazole can be achieved through several methods. One common approach involves the construction of the central carbocyclic ring from 2,2’-biindoles. This can be done using palladium-catalyzed oxidative cyclization with alkynes, reductive cyclization with hydrazine, or ruthenium-catalyzed ring-closing metathesis . Another method is the intramolecular McMurry coupling, which involves the reductive coupling of carbonyl compounds induced by low-valent titanium .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the chemical synthesis methods mentioned above can be scaled up for industrial applications. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: Indolo[2,3-a]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reductive reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can be performed using reagents such as halogens or sulfonyl chlorides under appropriate conditions.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the this compound structure.

Scientific Research Applications

Chemical Properties and Structure

Indolo[2,3-a]carbazole is characterized by a fused indole and carbazole structure, which contributes to its planarity and thermal stability. Its molecular formula is C18H12N2C_{18}H_{12}N_{2}, with a molecular weight of 256.31 g/mol. The compound exhibits excellent photophysical properties, making it suitable for various applications in materials science and medicinal chemistry .

Anticancer Applications

ICZ and its derivatives have shown significant promise as anticancer agents. Various studies have highlighted their ability to inhibit tumor growth through different mechanisms:

  • Mechanism of Action : Research indicates that ICZ derivatives can induce cell cycle arrest and apoptosis in cancer cells. For instance, the glycosylated indolo[2,3-a]pyrrolo[3,4-c]carbazole analog LCS1269 demonstrated potent cytotoxic effects against glioblastoma cell lines by targeting CDK1 activity and modulating key signaling pathways such as p53 and NF-kB .
  • Case Studies : In vitro studies have shown that LCS1269 significantly reduced the proliferation of glioblastoma cells compared to conventional treatments like temozolomide. Additionally, it was effective against patient-derived cultures, indicating its potential for clinical applications .
CompoundTarget CancerMechanismReference
LCS1269GlioblastomaCDK1 inhibition, G2 phase arrest
ICZ DerivativesVarious TumorsApoptosis induction

Organic Electronics

ICZ is also utilized in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs):

  • OLED Applications : ICZ derivatives have been employed as host materials in phosphorescent OLEDs due to their high thermal stability and favorable electronic properties. For example, a notable OLED using a derivative of ICZ exhibited an operational lifetime exceeding 10,000 hours with high luminance levels .
  • Photovoltaic Performance : The unique electronic structure of ICZ allows for efficient charge transport, making it a candidate for use in organic solar cells. Its ability to form stable π-π stacking interactions enhances charge mobility within the device architecture .
ApplicationMaterial TypePerformance MetricsReference
OLEDICZ DerivativeLifetime > 10,000h
OPVICZ-based MaterialHigh charge mobility

Anion Binding Studies

The ability of ICZ to function as both a binding unit and signaling unit has been explored in anion binding studies:

  • Binding Mechanism : Studies have shown that functionalized indolo[2,3-a]carbazoles can selectively bind anions through hydrogen bonding interactions. This property is particularly useful for developing sensors that detect specific anionic species in solution .
  • Experimental Findings : NMR titration experiments demonstrated that this compound derivatives exhibit significant shifts in chemical shifts upon complexation with anions like acetate and benzoate, indicating strong binding interactions .
AnionBinding Interaction TypeDetection MethodReference
AcetateHydrogen bondingNMR Spectroscopy
BenzoateHydrogen bondingNMR Spectroscopy

Comparison with Similar Compounds

  • Indolo[2,3-b]carbazole
  • Indolo[2,3-c]carbazole
  • Indolo[3,2-a]carbazole
  • Indolo[3,2-b]carbazole

Each of these isomers has a different arrangement of the indole and carbazole rings, leading to variations in their chemical and biological properties. Indolo[2,3-a]carbazole is unique due to its specific ring structure, which contributes to its distinct reactivity and biological activity.

Biological Activity

Indolo[2,3-a]carbazole is a polycyclic aromatic compound that has garnered significant attention due to its diverse biological activities, particularly in the fields of cancer research and pharmacology. This compound belongs to a larger family of indolocarbazoles, which are known for their potential as therapeutic agents. The biological activity of this compound can be attributed to its ability to interact with various molecular targets, influencing cellular processes such as proliferation, apoptosis, and signal transduction.

Antitumor Activity

This compound derivatives have shown promising antitumor properties. A recent study highlighted the compound LCS1269, a glycosylated indolocarbazole analog, which demonstrated potent anti-proliferative effects against glioblastoma cell lines. The mechanism of action involved G2 phase cell cycle arrest and modulation of cyclin-dependent kinase 1 (CDK1) activity. This compound exhibited a higher efficacy than the conventional drug temozolomide in both in vitro and in vivo models .

Table 1: Comparative Efficacy of this compound Derivatives

CompoundIC50 (μM)Cell LineMechanism of Action
LCS12695.67U87 glioblastomaG2 phase arrest, CDK1 modulation
Staurosporine0.0027VariousPKC inhibition
K252a0.032VariousPKC inhibition

Protein Kinase Inhibition

This compound derivatives are notable for their ability to inhibit protein kinases, especially protein kinase C (PKC). This inhibition is critical as PKC plays a significant role in regulating various cellular functions including growth and differentiation. For instance, K252a has been reported to exhibit nanomolar inhibition of PKC with an IC50 value of 32 nM . The discovery of these inhibitory effects has led to increased interest in developing indolocarbazole-based compounds as potential anticancer therapies.

Mechanistic Insights

The biological activity of this compound is largely mediated through several pathways:

  • Cell Cycle Regulation : Compounds such as LCS1269 induce G2 phase arrest by modulating CDK1 activity and affecting associated signaling pathways like Wee1/Myt1 and FOXM1/Plk1 .
  • Apoptosis Induction : The inhibition of PKC leads to increased apoptosis in cancer cells, providing a mechanism for the antitumor effects observed with these compounds .
  • Signal Transduction Modulation : Indolo[2,3-a]carbazoles can influence various signaling pathways that are crucial for tumor progression and metastasis.

Study on LCS1269

In a comprehensive study involving LCS1269, researchers conducted in vitro assays using glioblastoma cell lines and patient-derived cultures. The findings revealed that LCS1269 not only inhibited cell proliferation but also significantly suppressed tumor growth in xenograft models. The treatment led to a dose-dependent increase in G2 phase arrest and altered protein expression levels associated with cell cycle regulation .

Synthesis and Activity Correlation

Research has also focused on the synthesis of various this compound derivatives to explore their biological activities. One study synthesized multiple derivatives through intramolecular coupling methods and evaluated their antitumor properties. The results indicated that structural modifications could enhance biological activity, providing insights into the design of more potent analogs .

Properties

IUPAC Name

indolo[2,3-a]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2/c1-3-7-15-11(5-1)13-9-10-14-12-6-2-4-8-16(12)20-18(14)17(13)19-15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKSBRCHLNOAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=C4C5=CC=CC=C5N=C4C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619351
Record name Indolo[2,3-a]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60511-85-5
Record name Indolo[2,3-a]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indolo[2,3-a]carbazole
Reactant of Route 2
Indolo[2,3-a]carbazole
Reactant of Route 3
Indolo[2,3-a]carbazole
Reactant of Route 4
Indolo[2,3-a]carbazole
Reactant of Route 5
Indolo[2,3-a]carbazole
Reactant of Route 6
Indolo[2,3-a]carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.